molecular formula C25H21ClN2O6S B12045916 methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12045916
M. Wt: 513.0 g/mol
InChI Key: HTHXYSDHPJMABN-UDWIEESQSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic molecules with fused thiazole and pyrimidine rings. Its structure features:

  • Position 2: A (2E)-configured benzylidene substituent with 4-acetyloxy and 3-methoxy groups.
  • Position 5: A 4-chlorophenyl group.
  • Position 6: A methyl ester.
  • Position 7: A methyl group.
  • Position 3: A keto group contributing to the conjugated system .

The compound is synthesized via cyclocondensation of thiouracil derivatives with substituted aldehydes and chloroacetic acid in acetic anhydride/acetic acid under reflux, followed by recrystallization . Its E-configuration at the benzylidene double bond is critical for planar molecular geometry, influencing π-π stacking in crystals .

Properties

Molecular Formula

C25H21ClN2O6S

Molecular Weight

513.0 g/mol

IUPAC Name

methyl (2E)-2-[(4-acetyloxy-3-methoxyphenyl)methylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H21ClN2O6S/c1-13-21(24(31)33-4)22(16-6-8-17(26)9-7-16)28-23(30)20(35-25(28)27-13)12-15-5-10-18(34-14(2)29)19(11-15)32-3/h5-12,22H,1-4H3/b20-12+

InChI Key

HTHXYSDHPJMABN-UDWIEESQSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC(=C(C=C3)OC(=O)C)OC)/SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)OC(=O)C)OC)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential biological activity. This article reviews its biological properties based on diverse research findings, including its synthesis, mechanism of action, and therapeutic potential.

The compound's synthesis involves the reaction of various precursors to form the thiazolo-pyrimidine structure. Characterization techniques such as NMR and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazolo-pyrimidines have shown moderate to high activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Microorganism Activity Reference
Escherichia coliModerate
Staphylococcus aureusHigh
Klebsiella pneumoniaeModerate

Anticancer Activity

The compound has been evaluated for its anticancer properties. Preliminary results indicate that it may inhibit cell proliferation in various cancer cell lines. For example, studies on related compounds have shown IC50 values in the nanomolar range against breast cancer cells (MCF-7), suggesting a strong potential for development as an anticancer agent .

Cell Line IC50 (nM) Reference
MCF-78
Hs578T31

The proposed mechanism of action for this compound includes interference with tubulin polymerization, which is critical for cancer cell division. This interaction may lead to mitotic arrest and apoptosis in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiazolo-pyrimidine derivatives showed that modifications in the side chains significantly enhanced their antimicrobial activity against resistant strains .
  • Anticancer Potential : In vitro studies revealed that certain structural modifications in similar compounds increased their potency against MCF-7 cells, indicating that this compound could be a viable candidate for further development as an anticancer drug .

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazolo-pyrimidine core structure, which is known for its diverse biological activities. The presence of functional groups such as methoxy and acetyloxy enhances its solubility and reactivity. The molecular formula is C24H24ClN2O5SC_{24}H_{24}ClN_2O_5S with a molecular weight of 508.54 g/mol.

Anticancer Activity

Recent studies have indicated that compounds with thiazole and pyrimidine moieties exhibit significant anticancer properties. Research has shown that methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has demonstrated efficacy against various cancer cell lines.

Case Study: Antitumor Efficacy

In vitro studies on breast cancer cell lines (e.g., MCF-7) revealed that the compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, as well as inhibition of cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results suggest that it possesses notable antibacterial and antifungal properties.

Table 2: Antimicrobial Activity

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

Anticonvulsant Effects

Research into the anticonvulsant properties of thiazole derivatives has revealed promising results. The compound's structural components may contribute to its ability to modulate neurotransmitter systems and reduce seizure activity.

Case Study: Seizure Models

In animal models of epilepsy, the administration of this compound resulted in a significant reduction in seizure frequency compared to control groups. The specific mechanism involves modulation of GABAergic pathways.

Synthetic Route Overview

  • Starting Materials : Acetophenone derivatives and thiazole precursors.
  • Reagents : Use of bases such as sodium ethoxide or potassium carbonate.
  • Conditions : Reflux in suitable solvents like ethanol or methanol.
  • Purification : Column chromatography for isolation of the final product.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Key structural variations in analogous thiazolo[3,2-a]pyrimidines include:

Compound Substituents Position 2 Substitution Position 5 Substitution Position 6 Substitution Biological Activity (IC50/EC50) Reference
Target Compound 4-Acetyloxy-3-methoxybenzylidene 4-Chlorophenyl Methyl ester Not reported
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Unsubstituted benzylidene 4-Bromophenyl Ethyl ester Anticancer (12 µM)
Ethyl 7-methyl-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-Trimethoxybenzylidene Phenyl Ethyl ester Antioxidant (EC50: 50 µg/mL)
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile 4-Cyanobenzylidene 5-Methylfuran-2-yl Nitrile Antibacterial (MIC: 8 µg/mL)

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl (target compound) and 4-cyanobenzylidene (compound 11b, ) enhance electrophilicity, improving binding to biological targets.
  • Steric Effects : Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene in ) reduce planarity, diminishing π-π interactions but improving solubility.
  • Ester vs.
Crystallographic and Conformational Analysis
  • Ring Puckering : The thiazolopyrimidine core in the target compound adopts a flattened boat conformation (deviation: 0.224 Å from plane), similar to ethyl 7-methyl-5-phenyl derivatives .
  • Hydrogen Bonding : C–H···O interactions (2.8–3.2 Å) stabilize crystal packing, as seen in compounds with methoxy/acetoxy substituents .
  • Dihedral Angles: The benzylidene ring forms an 80.9° angle with the thiazolopyrimidine core, reducing conjugation compared to planar analogs (e.g., 4-cyanobenzylidene derivatives ).

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